trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Overview
Description
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is a fluorescent dye belonging to the class of styryl dyes. It is widely used in various scientific fields due to its unique photophysical properties, including a large Stokes shift and high fluorescence quantum yield. This compound is particularly valuable in biological and chemical research for staining and imaging applications.
Mechanism of Action
Target of Action
4-Di-1-ASP, also known as 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide, primarily targets the mitochondria in living cells . The mitochondria play a crucial role in energy production, regulation of cellular metabolism, and apoptosis.
Mode of Action
4-Di-1-ASP interacts with its target, the mitochondria, by accumulating in it . This accumulation is due to changes in the transmembrane potential . The compound has a large fluorescence Stokes shift, which makes it a useful probe for monitoring changes in membrane potential .
Pharmacokinetics
Its solubility in dmso and dmf suggests that it could be well-absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The primary result of 4-Di-1-ASP’s action is the staining of mitochondria in living cells . This staining is used to monitor changes in mitochondrial membrane potential . It can also be used for staining glial cells in live brain tissue .
Action Environment
The action, efficacy, and stability of 4-Di-1-ASP can be influenced by various environmental factors. For instance, its fluorescent property can be tuned by adjusting the pH of the solution . Furthermore, it should be stored at -20℃ in a dry, dark environment to prevent photobleaching .
Biochemical Analysis
Biochemical Properties
4-Di-1-ASP plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its structure and properties. For instance, it has been used as a mitochondrial fluorescent probe .
Cellular Effects
4-Di-1-ASP has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used for staining glioma cells in living brain tissue .
Molecular Mechanism
The mechanism of action of 4-Di-1-ASP involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported that 4-Di-1-ASP can be included by cucurbit7uril (CB7) with 1:2 stoichiometry to form the 4-Di-1-ASP/CB7 complex, exhibiting a larger binding affinity than that of DNA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-Di-1-ASP can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and N-methylpyridinium iodide. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and purification steps to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in staining living cells, particularly mitochondria, due to its ability to selectively accumulate in these organelles.
Medicine: Investigated for its potential in imaging techniques for diagnosing diseases.
Industry: Utilized in the development of photofunctional materials and sensors.
Comparison with Similar Compounds
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is unique due to its large Stokes shift and high fluorescence quantum yield. Similar compounds include:
4-(4-diethylaminostyryl)-1-methylpyridinium iodide: Another styryl dye with similar applications but different photophysical properties.
2-[4-(dimethylamino)styryl]-1-ethylpyridinium iodide: Used for similar staining purposes but with variations in fluorescence characteristics.
These compounds share structural similarities but differ in their specific applications and photophysical properties, making this compound a valuable tool in various scientific fields.
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNFDSOJKNOBIA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959-81-9 | |
Record name | NSC14804 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.